Reduced Lipophilicity vs. Triclocarban: Implications for Solubility and Bioactivity
A direct computational comparison reveals 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea has a significantly lower partition coefficient (XLogP3 = 4.2) compared to the common antimicrobial agent triclocarban (XLogP3 = 5.1) [1][2]. This difference of -0.9 log units suggests that the target compound is less lipophilic, which can translate to higher aqueous solubility and a different absorption, distribution, metabolism, and excretion (ADME) profile in biological systems [3].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | Triclocarban (CAS 101-20-2): XLogP3 = 5.1 |
| Quantified Difference | ΔXLogP3 = -0.9 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
For researchers designing in vitro assays, the lower lipophilicity reduces the risk of non-specific binding and compound aggregation, improving assay data quality.
- [1] PubChem. Compound Summary for CID 294986: 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 7547: Triclocarban. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Wenlock, M.C. et al. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7): 1250-1256. View Source
